COX‑1 Inhibition Potency: 9‑Fold Superior to the Next Most Potent Thiazole Carboxamide
Cox‑1/2‑IN‑4 (compound 2b) inhibits COX‑1 with an IC50 of 0.239 μM, making it the most potent COX‑1 inhibitor among the ten thiazole carboxamide derivatives reported in the primary study [REFS‑1]. This value is 9‑fold lower (more potent) than the next most active compound against COX‑1 in the series, compound 2a (COX‑1 IC50 = 2.650 μM) [REFS‑1].
| Evidence Dimension | COX‑1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.239 μM |
| Comparator Or Baseline | Compound 2a (IC50 = 2.650 μM) |
| Quantified Difference | 11.1‑fold more potent |
| Conditions | In vitro COX inhibition assay kit; recombinant human COX‑1 |
Why This Matters
For researchers requiring potent COX‑1 inhibition without the confounding factor of COX‑2 selectivity, Cox‑1/2‑IN‑4 provides a substantially higher COX‑1 blockade at a given concentration than the closest analog.
- [1] Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. View Source
